Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Overview
Description
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate is a chemical compound with the molecular formula C20H43N2O6P . Its average mass is 438.539 Da and its monoisotopic mass is 438.285858 Da .
Molecular Structure Analysis
The molecular structure of this compound includes 20 carbon atoms, 43 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
This compound has 7 hydrogen bond acceptors and 4 hydrogen bond donors . It has 21 freely rotating bonds . The compound’s ACD/LogP value is 2.66, and its ACD/LogD (pH 5.5) value is 0.56 . Its ACD/BCF (pH 5.5) value is 1.42, and its ACD/KOC (pH 5.5) value is 39.59 . At pH 7.4, the ACD/LogD value is 1.28, the ACD/BCF value is 7.52, and the ACD/KOC value is 210.18 . The polar surface area of the compound is 116 Å^2 .Scientific Research Applications
Renal Tubular Acidosis and Ammonium Excretion
Research has explored the role of ammonium in the pathogenesis of renal tubular acidosis (RTA), highlighting the body's response to acid-base imbalances. Ammonium chloride's oral administration can affect acidosis more significantly in patients with RTA compared to control subjects due to differences in ammonium and bicarbonate excretion and urine pH changes (Reynolds, 1958).
Environmental Monitoring Using Ammonium
Fluctuations in ammonium levels in wastewater have been associated with population size estimates and can serve as indicators for monitoring illicit drug consumption, showcasing an application of ammonium for environmental and public health surveillance (Béen et al., 2014).
Ammonium Phosphate in Medical Treatment
Ammonium phosphate derivatives, such as those used in lithiasis treatment, demonstrate the compound's utility in medical systemic treatments for breaking down specific types of calculi, emphasizing the relevance of ammonium phosphates in therapeutic contexts (Tinajas Saldaña et al., 1999).
Drinking Water Softening and Phosphate Intake
The use of sodium phosphates as water softeners in household drinking water supplies, their impact on daily phosphate intake, and the necessity for monitoring and regulation to protect human health have been investigated, underscoring the interaction between chemical additives and public health (Jereb et al., 2017).
properties
IUPAC Name |
azanium;[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO6P.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26;/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26);1H3/b16-15+;/t19-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNAXSSXIQXSCV-AQCNXKLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)C)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)C)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677044 | |
Record name | Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate | |
CAS RN |
474943-68-5 | |
Record name | Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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